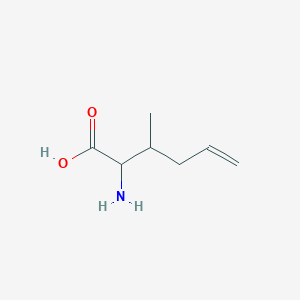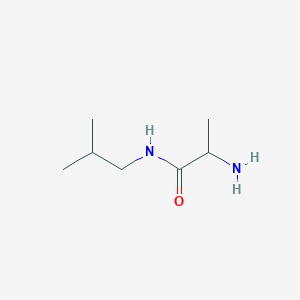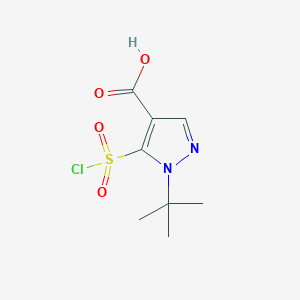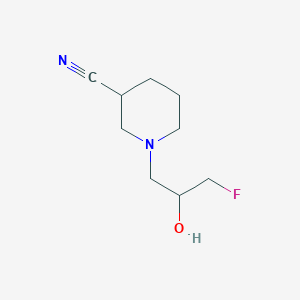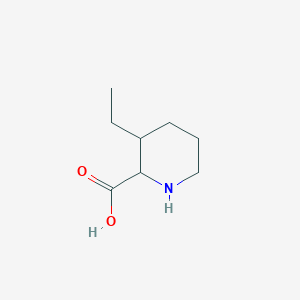
2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione is a fluorinated pyrimidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione typically involves the reaction of 5-fluorouracil with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
2-Aminoethylpyrimidine: Lacks the fluorine atom but shares the aminoethyl group.
6-Fluoropyrimidine: Similar fluorinated pyrimidine structure but without the aminoethyl group.
Uniqueness
2-(1-Aminoethyl)-5-fluoro-1,4,5,6-tetrahydropyrimidine-4,6-dione is unique due to the combination of the fluorine atom and the aminoethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C6H8FN3O2 |
|---|---|
Peso molecular |
173.15 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-5-fluoro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8FN3O2/c1-2(8)4-9-5(11)3(7)6(12)10-4/h2-3H,8H2,1H3,(H,9,10,11,12) |
Clave InChI |
RGDIHSHSQSPTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=O)C(C(=O)N1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


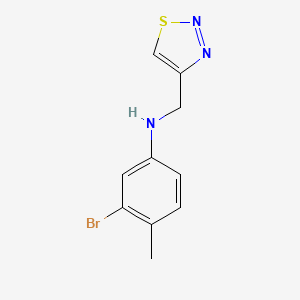
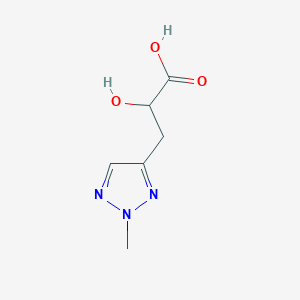
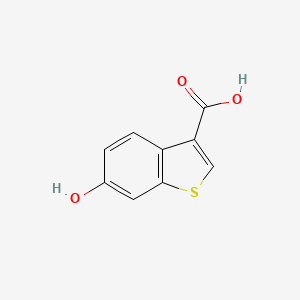
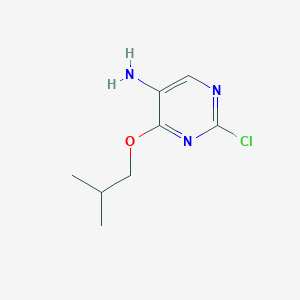

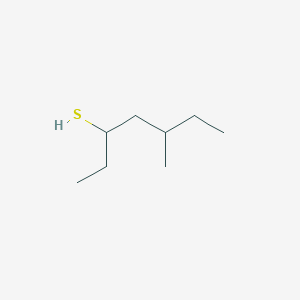
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
